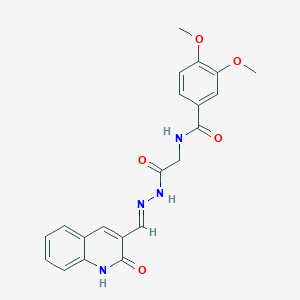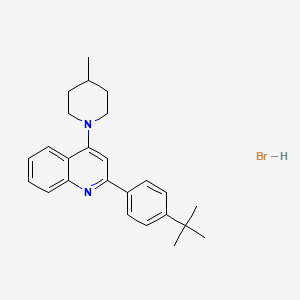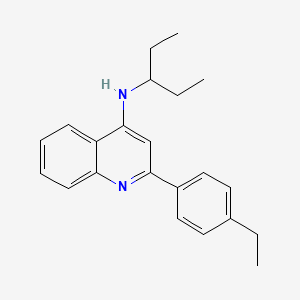
4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl is an organosilicon compound characterized by the presence of two dimethyl(phenyl)silyl groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with dimethylphenylsilane in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, often using a solvent like toluene, and requires heating to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring proper handling of reagents and catalysts to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl core can be further functionalized through cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Typical electrophiles like bromine or nitronium ions can be employed.
Coupling Reactions: Palladium-based catalysts and organometallic reagents are commonly used.
Major Products:
Oxidation: Silanols or siloxanes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Coupling Reactions: Extended biphenyl systems or other functionalized biphenyl derivatives.
Applications De Recherche Scientifique
4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: The compound’s ability to form stable films makes it suitable for use in electronic devices.
Catalysis: It can serve as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Polymer Chemistry: It is used in the synthesis of novel polymers with unique properties.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl in its applications is largely dependent on its structural features. The biphenyl core provides rigidity and stability, while the dimethyl(phenyl)silyl groups enhance solubility and processability. In electronic applications, the compound facilitates charge transport and improves the efficiency of devices.
Comparaison Avec Des Composés Similaires
4,4’-Bis(dimethyl(styryl)silyl)biphenyl: Similar in structure but with styryl groups instead of phenyl groups.
4,4’-Bis(dimethylamino)biphenyl: Contains dimethylamino groups, offering different electronic properties.
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: A phenanthroimidazole-based material with distinct photophysical properties.
Uniqueness: 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl stands out due to its balanced combination of stability, solubility, and electronic properties, making it particularly useful in the development of advanced materials and electronic devices.
Propriétés
Formule moléculaire |
C28H30Si2 |
|---|---|
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
[4-[4-[dimethyl(phenyl)silyl]phenyl]phenyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C28H30Si2/c1-29(2,25-11-7-5-8-12-25)27-19-15-23(16-20-27)24-17-21-28(22-18-24)30(3,4)26-13-9-6-10-14-26/h5-22H,1-4H3 |
Clé InChI |
WMSAQZFYMMQUCP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[Si](C)(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)
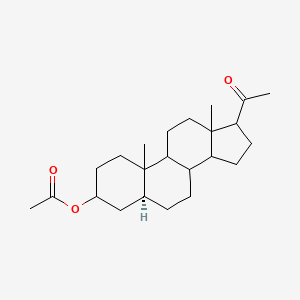
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)

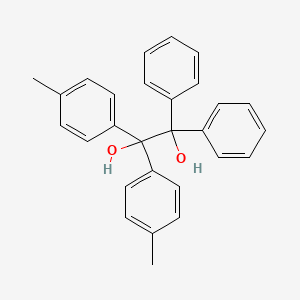
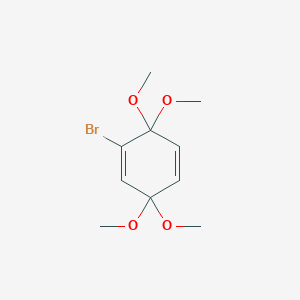
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)

